molecular formula C19H23N3 B3051725 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole CAS No. 356082-25-2

9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole

Cat. No. B3051725
M. Wt: 293.4 g/mol
InChI Key: FTPUWWDCTLDCJQ-UHFFFAOYSA-N
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Description

9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole (abbreviated as EPC) is a heterocyclic compound that has been widely studied in scientific research. It belongs to the carbazole family and has a unique chemical structure that makes it a promising candidate for various applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Carbazole Derivatives Synthesis

    Novel carbazole derivatives were synthesized, starting from carbazole and including reactions with ethyl choloroacetate, semicarbazide, and a variety of aromatic aldehydes. These compounds were characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (Sharma, Kumar, & Pathak, 2014).

  • Antimicrobial and Anticancer Activities

    These synthesized carbazole derivatives were evaluated for their antibacterial, antifungal, and anticancer activities. Certain compounds showed significant activity against Human Breast Cancer Cell Line MCF7 and also exhibited notable antibacterial and antifungal properties (Sharma, Kumar, & Pathak, 2014).

  • Antimicrobial Activities of 9H-Carbazole Derivatives

    Another study focused on 9H-carbazole derivatives which exhibited antimicrobial properties. This research highlights the potential of carbazole compounds in the development of new antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Anticancer and Antioxidant Activities

  • Inhibition of Human Topoisomerase II

    Carbazole derivatives were evaluated for their ability to inhibit human topoisomerase II, showing potential as anticancer agents, especially against breast cancer cells (Saturnino et al., 2018).

  • Antioxidant and Cytotoxic Agents

    Synthesized carbazole derivatives were evaluated for in vitro antioxidant activity and cancer cell inhibitory potential. They showed significant free radical scavenging efficacies and cytotoxic effects against cancer cell lines (Mistry, Patel, Keum, & Kim, 2016).

Photophysical and Chemical Properties

  • Photophysical Investigation in Organized Media

    A study explored the photophysical properties of a carbazole compound, showcasing its potential as a probe for determining the critical micelle concentrations of surfactants (Alsharif, Mukhtar, Asiri, & Khan, 2018).

  • Polymerization of Carbazole-Based Monomer

    Research on the polymerization of a carbazole-based monomer highlights its potential in materials science, particularly in the field of copolymers (Mustonen, Hukka, & Pakkanen, 2000).

properties

IUPAC Name

9-ethyl-3-(piperazin-1-ylmethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21/h3-8,13,20H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPUWWDCTLDCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389597
Record name 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole

CAS RN

356082-25-2
Record name 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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